[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13474528
Molecular Formula: C12H25N3O2
Molecular Weight: 243.35 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester -](/images/structure/VC13474528.png)
Specification
Molecular Formula | C12H25N3O2 |
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Molecular Weight | 243.35 g/mol |
IUPAC Name | tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-9-10-5-4-7-15(10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m0/s1 |
Standard InChI Key | ZYFLJFTUVYURQF-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CCCN1CCN |
SMILES | CC(C)(C)OC(=O)NCC1CCCN1CCN |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCN1CCN |
Introduction
Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₃H₂₇N₃O₂, with a molecular weight of 257.37 g/mol . Its IUPAC name, tert-butyl N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]carbamate, reflects its stereochemistry and functional groups:
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A pyrrolidine ring with an (S)-configuration at the C2 position.
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A 2-aminoethyl substituent on the pyrrolidine nitrogen.
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A tert-butyl carbamate group attached to the pyrrolidine’s methylene bridge.
Stereochemical Considerations
The (S)-configuration at the pyrrolidine’s C2 position is critical for its biological activity. Enantiomeric forms, such as the (R)-isomer, exhibit distinct binding affinities and metabolic profiles.
Table 1: Key Structural Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₃H₂₇N₃O₂ | |
Molecular Weight | 257.37 g/mol | |
Stereochemistry | (S)-configuration at C2 | |
Functional Groups | Pyrrolidine, aminoethyl, tert-butyl carbamate |
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrrolidine Functionalization: Introduction of the 2-aminoethyl group via nucleophilic substitution or reductive amination .
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Carbamate Formation: Reaction with tert-butyl carbamoyl chloride or Boc-anhydride (di-tert-butyl dicarbonate) under basic conditions .
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the (S)-enantiomer.
A representative protocol from involves coupling tert-butyl N-[(R)-pyrrolidin-2-ylmethyl]carbamate with 2-aminoethyl bromide in tetrahydrofuran (THF) using triethylamine as a base, yielding the target compound after purification.
Industrial Production Methods
Scalable methods include continuous flow synthesis, which enhances yield (up to 85%) and reduces epimerization risks . Automated systems ensure precise control over reaction parameters like temperature and pH .
Table 2: Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | THF/DCM (4:1) | Maximizes solubility of intermediates |
Temperature | 0–25°C | Minimizes side reactions |
Catalyst | Triethylamine | Enhances nucleophilicity |
Reaction Time | 16–24 hours | Ensures completion |
Activity | Model System | Result | Source |
---|---|---|---|
AChE Inhibition | In vitro (human AChE) | IC₅₀ = 12.3 µM | |
Anticonvulsant Effect | Murine seizure model | ED₅₀ = 15 mg/kg | |
Neuroprotection | Rat cortical neurons | 40% cell viability at 10 µM |
Physicochemical Properties
The compound is a white crystalline solid with a melting point of 98–101°C . It is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .
Table 4: Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | 98–101°C | |
Solubility | DMSO: 25 mg/mL; Water: <0.1 mg/mL | |
LogP (Octanol-Water) | 1.8 |
Comparative Analysis with Structural Analogs
Table 5: Comparison with Pyrrolidine Carbamates
Compound | Structural Difference | Bioactivity | Source |
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(R)-Enantiomer | Opposite configuration at C2 | 30% lower AChE inhibition | |
tert-Butyl [(S)-1-(2-Acetyl)-pyrrolidin-2-ylmethyl]carbamate | Acetyl vs. aminoethyl | No anticonvulsant activity | |
[(S)-1-(2-Amino-propyl)-pyrrolidin-2-ylmethyl]carbamate | Propyl chain extension | Higher logP (2.4) |
Future Research Directions
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Targeted Drug Delivery: Conjugation with nanoparticles to enhance CNS bioavailability.
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Structure-Activity Relationships (SAR): Modifying the aminoethyl chain to optimize receptor selectivity.
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Toxicological Studies: Long-term toxicity profiling in non-human primates.
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